2-C-Methyl-D-erythritol 4-phosphate pathway in plant plastids
2-C-Methyl-D-erythritol 4-phosphate pathway in plant plastids
An In-depth Technical Guide to the 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway in Plant Plastids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is a crucial metabolic route for the biosynthesis of isoprenoid precursors in the plastids of plants and most eubacteria.[1][2] Isoprenoids represent one of the largest and most diverse families of natural products, with essential roles in plant growth, development, and interaction with the environment.[1] This pathway is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1] In contrast to the cytosolic mevalonate (B85504) (MVA) pathway, the MEP pathway is located in the plastids and provides the precursors for vital molecules such as carotenoids, chlorophylls, tocopherols, abscisic acid, gibberellins, and various monoterpenes and diterpenes.[1] The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel herbicides and antimicrobial drugs.[1]
The Core Pathway: Enzymes and Intermediates
The MEP pathway consists of seven enzymatic steps, converting pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.
Diagram of the MEP Pathway
Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plant plastids.
Table 1: Enzymes of the MEP Pathway and their Functions
| Enzyme | Abbreviation | Gene Name (E. coli) | Function |
| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | dxs | Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][3] |
| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | dxr (ispC) | Catalyzes the intramolecular rearrangement and reduction of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][4] |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase | IspD | ispD | Catalyzes the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[5] |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | ispE | Catalyzes the phosphorylation of CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[6][7] |
| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | ispF | Catalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[8] |
| (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | ispG | Catalyzes the reductive ring-opening of MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).[1] |
| (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate reductase | IspH | ispH (lytB) | Catalyzes the final step, converting HMBPP into a mixture of IPP and DMAPP.[1][9][10] |
Quantitative Data
Quantitative understanding of the MEP pathway is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and metabolite concentrations. Note: Comprehensive, comparative data across multiple plant species is still an active area of research.
Table 2: Kinetic Parameters of MEP Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| IspD | Arabidopsis thaliana | CTP | 114 | 67 µmol·min-1·mg-1 | [11] |
| MEP | 500 | [11] | |||
| IspF | Mycobacterium tuberculosis | CDP-ME2P | 81.1 | kcat = 7.3 x 10-3 s-1 | [12] |
| IspF (in presence of MEP) | Escherichia coli | CDP-ME2P | 339 | kcat = 61 min-1 | [13] |
Table 3: Metabolite Concentrations in the MEP Pathway of Arabidopsis thaliana
| Metabolite | Concentration (nmol·g-1 DW) | Condition | Reference |
| DXP | ~1.5 - 2.0 | 13CO2 labeling | [14] |
| MEcPP | ~0.5 - 1.0 | 13CO2 labeling | [14] |
| DMAPP | ~0.05 - 0.1 | 13CO2 labeling | [14] |
| DXP | Decreased by 44% | Simulated herbivory | [15] |
Regulation of the MEP Pathway
The flux through the MEP pathway is tightly regulated at multiple levels to meet the plant's demand for isoprenoids while responding to developmental and environmental cues.
-
Transcriptional Regulation: The expression of genes encoding MEP pathway enzymes, particularly DXS and DXR, is regulated by light, developmental stage, and stress signals.[16]
-
Post-transcriptional Regulation: Evidence suggests post-transcriptional control mechanisms affect the expression of DXS and DXR.[17]
-
Feedback Inhibition: The pathway is subject to feedback inhibition by its end-products, IPP and DMAPP, which can allosterically inhibit DXS activity.[2]
-
Feed-forward Activation: The intermediate MEP has been shown to activate and sustain the activity of IspF, representing a feed-forward regulatory mechanism.[18]
-
Protein-Protein Interactions: While not extensively characterized in plants, studies in bacteria suggest that MEP pathway enzymes may form complexes to facilitate substrate channeling and enhance pathway efficiency. For instance, a protein co-expression network analysis in Cinnamomum camphora suggested interactions between several MEP pathway enzymes including DXR, MCT, HDS, and HDR.[16]
Diagram of MEP Pathway Regulation
Caption: Key regulatory mechanisms of the MEP pathway in plants.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the MEP pathway.
Enzyme Assays
5.1.1. 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Assay
This assay measures the production of DXP from pyruvate and glyceraldehyde 3-phosphate.
-
Principle: The activity of DXS in a crude plant extract is determined by measuring the formation of DXP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
Reaction Mixture:
-
100 mM Tris-HCl (pH 8.0)
-
20 mM MgCl2
-
1 mM DTT
-
100 mM Thiamine pyrophosphate (TPP)
-
1 M Sodium pyruvate
-
DL-Glyceraldehyde 3-phosphate (GAP) solution
-
Phosphatase and protease inhibitor cocktails
-
Crude enzyme extract[19]
-
-
Procedure:
Diagram of DXS Enzyme Assay Workflow
Caption: A generalized workflow for the DXS enzyme assay.
5.1.2. Assays for Other MEP Pathway Enzymes
-
DXR Assay: The activity of DXR can be measured spectrophotometrically by monitoring the consumption of NADPH at 340 nm.[4]
-
IspD Assay: The activity is determined by measuring the formation of CDP-ME from MEP and CTP, often using HPLC to separate and quantify the product.[11]
-
IspE Assay: The kinase activity is assayed by monitoring the ATP-dependent phosphorylation of CDP-ME to CDP-MEP.[20]
-
IspF Assay: The activity is measured by the conversion of CDP-ME2P to MEcPP, with product formation monitored by methods such as NMR or coupled enzyme assays that detect the release of CMP.[12]
-
IspG and IspH Assays: These iron-sulfur cluster-containing enzymes are oxygen-sensitive and require anaerobic conditions for their assays. Their activity is often measured by monitoring the consumption of their respective substrates (MEcPP for IspG, HMBPP for IspH) or the formation of their products using LC-MS or NMR.[21]
Quantification of MEP Pathway Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of the low-abundance phosphorylated intermediates of the MEP pathway.
-
Extraction: Metabolites are typically extracted from plant tissues using a cold solvent mixture, such as acetonitrile/water or methanol/water, often buffered to a basic pH to improve the stability of the phosphorylated intermediates.
-
Analysis: The extracted metabolites are separated by liquid chromatography, often using a hydrophilic interaction liquid chromatography (HILIC) column, and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Subcellular Localization Studies
Determining the plastidial localization of MEP pathway enzymes is essential for understanding their function.
-
Method: A common approach is to fuse the full-length coding sequence of the enzyme to a reporter protein, such as Green Fluorescent Protein (GFP). The fusion construct is then transiently expressed in plant protoplasts or stably transformed into plants. The subcellular localization of the fluorescence is then observed using confocal microscopy. Co-localization with the autofluorescence of chlorophyll (B73375) confirms plastidial targeting.
Relevance to Drug Development
The MEP pathway is an attractive target for the development of new drugs and herbicides for several reasons:
-
Essentiality: The pathway is essential for the survival of many pathogenic bacteria (e.g., Mycobacterium tuberculosis) and parasites (e.g., Plasmodium falciparum), as well as for plants.
-
Absence in Humans: Humans utilize the MVA pathway exclusively for isoprenoid biosynthesis, meaning that inhibitors of MEP pathway enzymes should have high selectivity and low toxicity to humans.
-
Validated Targets: Several enzymes in the pathway, particularly DXS and DXR, have been validated as effective drug targets. Fosmidomycin, a potent inhibitor of DXR, has shown antimalarial activity.
Conclusion and Future Perspectives
The 2-C-methyl-D-erythritol 4-phosphate pathway is a cornerstone of plant metabolism, providing the essential building blocks for a vast array of isoprenoids. While significant progress has been made in elucidating the enzymes, intermediates, and regulatory mechanisms of this pathway, several areas warrant further investigation. A more comprehensive understanding of the kinetic properties of all plant MEP pathway enzymes, the dynamics of metabolite pools under various conditions, and the potential for the formation of multi-enzyme complexes will be crucial for advancing our ability to engineer this pathway for enhanced production of valuable isoprenoids and for the development of novel, targeted inhibitors. The continued application of advanced analytical techniques, combined with systems and synthetic biology approaches, promises to unlock the full potential of the MEP pathway for both agricultural and pharmaceutical applications.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 6. 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Structure and mechanism of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. An enzyme in the mevalonate-independent isoprenoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. 4-hydroxy-3-methylbut-2-enyl diphosphate reductase - Proteopedia, life in 3D [proteopedia.org]
- 11. Biosynthesis of terpenoids: 4-Diphosphocytidyl-2C-methyl-d-erythritol synthase of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate and kinetic studies of Mycobacterium tuberculosis IspF, a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Negative regulation of plastidial isoprenoid pathway by herbivore-induced β-cyclocitral in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biosynthesis of terpenoids: 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase from tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
